Ethyl cyano(2-ethyl-3-methylcyclopentylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl cyano(2-ethyl-3-methylcyclopentylidene)acetate is an organic compound that features a cyano group, an ester group, and a cyclopentylidene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate.
Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of a strong mineral acid like concentrated sulfuric acid.
Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
Industrial Production Methods: The industrial production of ethyl cyanoacetate typically involves large-scale Fischer esterification or phase transfer catalysis due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Condensation Reactions: Ethyl cyanoacetate undergoes Knoevenagel condensation with aldehydes to form α,β-unsaturated nitriles.
Michael Addition: The compound can participate in Michael addition reactions due to the presence of the cyano and ester groups.
Common Reagents and Conditions:
Knoevenagel Condensation: Typically involves aldehydes, a base like piperidine, and sometimes a solvent like ethanol.
Michael Addition: Requires a Michael acceptor and a base catalyst.
Major Products:
Knoevenagel Condensation: Produces α,β-unsaturated nitriles.
Michael Addition: Results in the formation of substituted nitriles.
Scientific Research Applications
Ethyl cyano(2-ethyl-3-methylcyclopentylidene)acetate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of ethyl cyano(2-ethyl-3-methylcyclopentylidene)acetate involves its reactivity due to the presence of the cyano and ester groups. These functional groups allow the compound to participate in various nucleophilic addition and substitution reactions, targeting specific molecular pathways and enzymes .
Comparison with Similar Compounds
Ethyl cyanoacetate: Shares the cyano and ester groups but lacks the cyclopentylidene ring.
Methyl cyanoacetate: Similar structure but with a methyl ester group instead of ethyl.
Diethyl malonate: Contains two ester groups and is used in similar condensation reactions.
Uniqueness: Ethyl cyano(2-ethyl-3-methylcyclopentylidene)acetate is unique due to the presence of the cyclopentylidene ring, which imparts distinct steric and electronic properties, making it suitable for specific synthetic applications that other similar compounds may not be able to achieve .
Properties
CAS No. |
61982-69-2 |
---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(2-ethyl-3-methylcyclopentylidene)acetate |
InChI |
InChI=1S/C13H19NO2/c1-4-10-9(3)6-7-11(10)12(8-14)13(15)16-5-2/h9-10H,4-7H2,1-3H3 |
InChI Key |
RSMVLIZTEBQLMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CCC1=C(C#N)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.